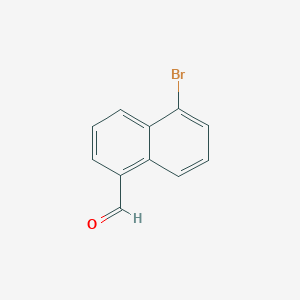

5-Bromo-1-naphthaldehyde

概要

説明

“5-Bromo-1-naphthaldehyde” is a chemical compound with the molecular formula C11H7BrO . It has a molecular weight of 235.08 . The compound is typically a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for “5-Bromo-1-naphthaldehyde” is 1S/C11H7BrO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“5-Bromo-1-naphthaldehyde” is a pale-yellow to yellow-brown solid . It has a molecular weight of 235.08 . The compound should be stored at a temperature of 2-8°C .

科学的研究の応用

Synthesis of Indole Derivatives

5-Bromo-1-naphthaldehyde: is used in the synthesis of indole derivatives, which are significant in medicinal chemistry. These derivatives exhibit a wide range of biological activities, including antiproliferative and cytotoxic effects against various human cancer cell lines .

Development of Schiff Base Ligands

Schiff bases, formed from the condensation of aldehydes like 5-Bromo-1-naphthaldehyde with primary amines, are versatile ligands in coordination chemistry. They are used to synthesize metal complexes with potential applications in catalysis, biological systems, and material science .

Antioxidant Activity

The antioxidant properties of Schiff bases derived from 5-Bromo-1-naphthaldehyde are of great interest. These compounds can scavenge free radicals, offering protection against oxidative stress-related damage in biological systems .

Pharmaceutical Applications

Compounds synthesized from 5-Bromo-1-naphthaldehyde are explored for their pharmaceutical applications. They are investigated for their potential as anticancer, antibacterial, and antifungal agents, contributing to the development of new therapeutic drugs .

Material Science

In material science, 5-Bromo-1-naphthaldehyde is utilized to create organic compounds that can be integrated into functional materials. These materials may have applications in electronics, photonics, and as sensors .

Analytical Chemistry

5-Bromo-1-naphthaldehyde: derivatives are used in analytical chemistry for the development of new analytical reagents. These compounds can be tailored to detect or quantify other substances with high specificity and sensitivity .

作用機序

Target of Action

5-Bromo-1-naphthaldehyde is an aldehyde compound. Aldehydes are known to react with a variety of biological targets, including proteins and nucleic acids

Mode of Action

Aldehydes like 5-Bromo-1-naphthaldehyde can undergo nucleophilic addition reactions with various biological nucleophiles . For example, they can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . These reactions are essentially irreversible as the adduct dehydrates .

Safety and Hazards

The safety information for “5-Bromo-1-naphthaldehyde” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

A review article discusses the potential of antibacterial agents that target FtsZ, a protein involved in bacterial cell division . The article suggests that compounds like “5-Bromo-1-naphthaldehyde” could be promising future drug candidates due to their similar or superior activities compared to standard treatments .

特性

IUPAC Name |

5-bromonaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBLXLCJCJMOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372765 | |

| Record name | 5-BROMO-1-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-naphthaldehyde | |

CAS RN |

41498-06-0 | |

| Record name | 5-BROMO-1-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-bromo-1-naphthaldehyde in the synthesis of 4′-methyl-1,2-benzanthracene?

A1: 5-Bromo-1-naphthaldehyde serves as a key starting material in the multi-step synthesis of 4′-methyl-1,2-benzanthracene. [] The synthesis involves a series of reactions, including a Wolff-Kischner reduction of 5-bromo-1-naphthaldehyde to yield 5-bromo-1-methylnaphthalene. This intermediate then undergoes further transformations to ultimately yield the target molecule.

Q2: Can you elaborate on the transformations 5-bromo-1-naphthaldehyde undergoes in this synthetic route?

A2: The provided research outlines the following transformations of 5-bromo-1-naphthaldehyde:

- Wolff-Kischner Reduction: 5-bromo-1-naphthaldehyde is converted to 5-bromo-1-methylnaphthalene. This reaction removes the aldehyde functionality, replacing it with a methyl group. []

- Grignard Condensation: The newly formed 5-bromo-1-methylnaphthalene undergoes a Grignard reaction with phthalic anhydride. This crucial step forms a new carbon-carbon bond, creating a substituted naphthalene structure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

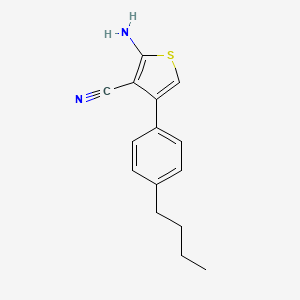

![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1332775.png)

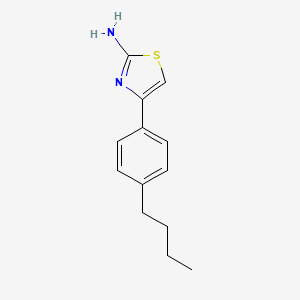

![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)

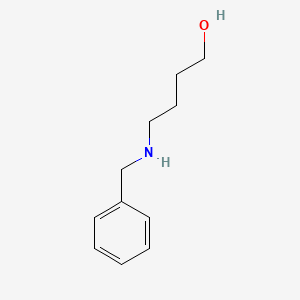

![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)